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  • Product: Oxolan-3-yl(phenyl)methanamine hydrochloride
  • CAS: 1432678-58-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Characterization of Oxolan-3-yl(phenyl)methanamine Hydrochloride

Executive Summary Oxolan-3-yl(phenyl)methanamine hydrochloride (systematically 1-phenyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxolan-3-yl(phenyl)methanamine hydrochloride (systematically 1-phenyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic aromatic moiety with a polar, metabolic-modulating tetrahydrofuran (oxolane) ring. This specific architecture is frequently utilized in fragment-based drug discovery (FBDD) to target G-protein coupled receptors (GPCRs) and monoamine transporters, where the chiral center provides critical stereochemical vectors for binding affinity.

This technical guide outlines a robust, scalable process chemistry route designed for high purity (>98%) and reproducibility. Unlike academic "one-off" syntheses, this protocol emphasizes intermediate stability, exotherm management, and crystallographic control of the final salt form.

Part 1: Retrosynthetic Analysis & Strategy

To ensure regio- and chemoselectivity, we avoid direct alkylation of amines, which leads to over-alkylation. Instead, we employ a Reductive Amination strategy on a ketone intermediate derived from a Weinreb Amide . This approach isolates the carbon-carbon bond formation from the nitrogen introduction, allowing for modular control.

Strategic Logic
  • Disconnection: The C-N bond is cleaved to reveal a ketone precursor (Phenyl(tetrahydrofuran-3-yl)methanone).

  • Carbon Framework: The ketone is disconnected via the Weinreb amide logic to prevent over-addition of the Grignard reagent, a common failure mode in direct acid-to-ketone conversions.

  • Starting Material: Commercially available Tetrahydrofuran-3-carboxylic acid .

Retrosynthesis Target Oxolan-3-yl(phenyl)methanamine HCl Inter1 Imine / Oxime Intermediate Target->Inter1 Salt Formation Ketone Phenyl(tetrahydrofuran-3-yl)methanone Inter1->Ketone Reductive Amination Weinreb Weinreb Amide (N-methoxy-N-methylamide) Ketone->Weinreb Grignard Addition Grignard PhMgBr (Phenyl Magnesium Bromide) Ketone->Grignard Reagent Start Tetrahydrofuran-3-carboxylic acid (Starting Material) Weinreb->Start Amide Coupling (CDI)

Figure 1: Retrosynthetic tree illustrating the Weinreb ketone synthesis pathway to prevent over-alkylation.

Part 2: Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert Tetrahydrofuran-3-carboxylic acid to N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide.

Rationale: Direct reaction of esters with Grignard reagents often yields tertiary alcohols. The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only after acidic quench.

Protocol:

  • Activation: Charge a dry reactor with Tetrahydrofuran-3-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM). Cool to 0°C.[1]

  • Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Critical: Monitor

    
     evolution to prevent foam-over. Stir for 1 hour at room temperature to ensure formation of the acyl-imidazole intermediate.
    
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base: Add Triethylamine (1.2 eq) dropwise to liberate the free amine.

  • Workup: After 12 hours, wash with 1M HCl (to remove imidazole) and saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
    • Checkpoint: Product should be a colorless oil. Purity >95% by GC-MS is required before proceeding.

Phase 2: Grignard Addition (Ketone Formation)

Objective: Synthesis of Phenyl(tetrahydrofuran-3-yl)methanone.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (5 volumes). Cool to -10°C.

  • Addition: Add Phenylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise.

    • Process Control: Maintain internal temperature < 0°C. The chelated magnesium intermediate is stable, but high temps can promote side reactions.

  • Quench: Pour the reaction mixture into cold 1M HCl. Vigorous stirring is required to hydrolyze the stable tetrahedral intermediate.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Concentrate to yield the ketone.[2][3]

Phase 3: Reductive Amination & Salt Formation

Objective: Conversion to the target amine hydrochloride.

Protocol:

  • Imine Formation: Dissolve the ketone (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq).[4] Stir at 40°C for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) (1.5 eq) portion-wise.
    
    • Safety Note:

      
       is toxic. Ensure pH is ~6 (acetic acid buffer) to prevent HCN generation.
      
  • Workup: Quench with aqueous NaOH (pH > 10). Extract the free amine into DCM.

  • Salt Formation:

    • Dry the DCM layer thoroughly (

      
      ).
      
    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • The hydrochloride salt will precipitate immediately as a white solid.

  • Purification: Recrystallize from Isopropanol/Ether if necessary to remove residual boron salts.

Workflow Step1 1. CDI Activation (DCM, 0°C) Step2 2. Grignard Addition (PhMgBr, -10°C) Step1->Step2 Weinreb Amide Step3 3. Reductive Amination (NH4OAc, NaCNBH3) Step2->Step3 Ketone Step4 4. HCl Salt Precip. (Dioxane/Ether) Step3->Step4 Free Amine

Figure 2: Process workflow emphasizing critical temperature controls at Grignard and Salt formation steps.

Part 3: Characterization & Data Analysis[5]

Trustworthiness in synthesis relies on rigorous characterization. The following data profiles validate the structure.

NMR Spectroscopy (Diagnostic Signals)

The hydrochloride salt induces a downfield shift in the alpha-proton.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight
1H 8.40 - 8.60Broad Singlet (3H)

Characteristic of ammonium salt; exchanges with

.
1H 7.35 - 7.55Multiplet (5H)

Phenyl ring protons; integration confirms mono-phenyl substitution.
1H 4.15Doublet (1H)

The "benzylic-like" proton. Coupling to the THF-C3 proton is diagnostic.
1H 3.60 - 3.90Multiplet (4H)

Deshielded protons adjacent to oxygen in the oxolane ring.
13C 58.5Singlet

The chiral center carbon.
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
     (Free base MW = 177.12).
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common in-source fragment for benzylic amines.
HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Gradient 5%

    
     95% Acetonitrile in Water (0.1% TFA).
    
  • Retention Time: The amine will elute early due to polarity; the ketone precursor is significantly more retained.

  • Chiral Resolution: If enantiomeric excess is required, use a Chiralpak IA column (Hexane/IPA/DEA).

Part 4: References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

    • Foundational reference for the Weinreb amide protocol used in Phase 1.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Authoritative source for the reductive amination conditions and mechanism.

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • General reference for Grignard addition to nitriles/amides and salt formation thermodynamics.

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 93(12), 2897–2904. Link

    • Specific protocol validation for using Sodium Cyanoborohydride in the presence of ketones.

Sources

Exploratory

"exploratory screening of Oxolan-3-yl(phenyl)methanamine hydrochloride analogs"

This guide outlines the technical framework for the exploratory screening of Oxolan-3-yl(phenyl)methanamine hydrochloride (also known as 1-(tetrahydrofuran-3-yl)-1-phenylmethanamine) and its structural analogs.[1] This s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the exploratory screening of Oxolan-3-yl(phenyl)methanamine hydrochloride (also known as 1-(tetrahydrofuran-3-yl)-1-phenylmethanamine) and its structural analogs.[1]

This scaffold represents a hybrid pharmacophore combining the lipophilic benzylamine motif common in monoaminergic modulators with a polar, metabolic handle (the tetrahydrofuran ring). The following protocols focus on evaluating these compounds as Monoamine Transporter (MAT) Inhibitors (targeting DAT, SERT, NET) for potential CNS indications such as depression, ADHD, or neuropathic pain.

Executive Summary & Pharmacophore Rationale

The Oxolan-3-yl(phenyl)methanamine core is a "privileged structure" in medicinal chemistry.[1] It structurally mimics the phenethylamine backbone (e.g., amphetamine) but introduces a tetrahydrofuran (THF) ring at the


-position relative to the amine.[1]

Why this scaffold?

  • Lipophilicity Modulation: The ether oxygen in the oxolane ring lowers

    
     compared to a cyclopentyl or cyclohexyl analog, potentially improving solubility and reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.
    
  • Stereochemical Diversity: This molecule possesses two chiral centers: the C3 position of the oxolane ring and the exocyclic methine carbon. This creates four distinct stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ), allowing for fine-tuning of receptor selectivity (e.g., DAT vs. SERT selectivity often hinges on absolute configuration).
  • Metabolic Stability: The THF ring is generally more resistant to oxidative metabolism than alkyl chains, though the

    
    -carbons adjacent to the ether oxygen are potential sites for CYP450 oxidation.
    

Chemical Synthesis: The Asymmetric Access Route

To ensure scientific integrity, screening racemic mixtures is discouraged in modern lead optimization. The following protocol utilizes Ellman’s Sulfinamide Chemistry to access enantiopure analogs, ensuring that biological data can be attributed to specific stereoisomers.

Synthetic Workflow (Diastereoselective)[1][2]

Reaction Scheme:

  • Condensation: 3-Formyltetrahydrofuran + (

    
    )-t-Butanesulfinamide 
    
    
    
    N-Sulfinyl Imine.[1]
  • Grignard Addition: N-Sulfinyl Imine + Phenylmagnesium Bromide

    
     Sulfinamide diastereomers.[1]
    
  • Deprotection: HCl/Dioxane

    
     Chiral Amine Hydrochloride.
    

Critical Technical Note: The addition of the Grignard reagent to the chiral sulfinyl imine proceeds with high diastereoselectivity (often >90:10 dr) due to a six-membered chelated transition state involving magnesium.

Visualization: Synthetic Pathway & Logic

SynthesisPath Start 3-Formyltetrahydrofuran Step1 Condensation ((R)-t-BS + Ti(OEt)4) Start->Step1 Inter Chiral N-Sulfinyl Imine Step1->Inter Step2 Grignard Addition (PhMgBr, -78°C) Inter->Step2 Sep Diastereomer Separation (Flash Chromatography) Step2->Sep Creates Diastereomers Step3 Deprotection (4M HCl in Dioxane) Sep->Step3 Final Enantiopure Oxolan-3-yl(phenyl)methanamine HCl Step3->Final

Caption: Figure 1. Diastereoselective synthesis via Ellman's auxiliary to isolate specific stereoisomers for SAR profiling.

In Vitro Screening Cascade

The screening strategy follows a funnel approach: Binding Affinity (Tier 1)


Functional Activity (Tier 2) 

ADME-Tox (Tier 3) .[1]
Tier 1: Radioligand Binding Assays (Affinity)

Objective: Determine


 values for DAT, SERT, and NET.
Self-Validating Control:  Reference inhibitors (Mazindol, Citalopram, Nisoxetine) must be run in parallel.[1] 

-factor must be

.[1]
TargetSource Tissue/CellRadioligandNon-Specific BlockerIncubation
hDAT CHO-K1 / HEK293[

I]RTI-55
Mazindol (10

M)
2h @ 4°C
hSERT HEK293[

H]Citalopram
Paroxetine (10

M)
1h @ 25°C
hNET MDCK / HEK293[

H]Nisoxetine
Desipramine (1

M)
2h @ 4°C

Protocol Summary:

  • Membrane Prep: Harvest transfected cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g). Resuspend pellet.[1]

  • Assay: In 96-well plates, mix 50

    
    L membranes + 25 
    
    
    
    L radioligand + 25
    
    
    L test compound (10 concentrations, 0.1 nM – 10
    
    
    M).
  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     using non-linear regression (GraphPad Prism); convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Tier 2: Functional Uptake Assays (Efficacy)

Objective: Distinguish between blockers (inhibitors) and substrates (releasers).[1] Methodology: Fluorescence-based Neurotransmitter Transporter Uptake Assay using the ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) substrate.[1]

Step-by-Step Protocol:

  • Seeding: Plate hDAT/hSERT/hNET-expressing cells in black-walled, clear-bottom 96-well plates (50k cells/well). Incubate 24h.

  • Buffer Exchange: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing glucose.[1]

  • Drug Treatment: Add test compounds (dissolved in DMSO, final conc <0.1%) and incubate for 15 min at 37°C.

  • Substrate Addition: Add fluorescent substrate ASP+ (5

    
    M final).[1]
    
  • Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 20 minutes.

  • Interpretation:

    • Uptake Inhibition: Slope of fluorescence increase is reduced compared to vehicle.

    • Releaser Signal: If pre-loaded cells show fluorescence decrease upon compound addition, the compound is a substrate/releaser (amphetamine-like mechanism).[1]

Tier 3: Early ADME Profiling

Objective: Assess "drug-likeness" before in vivo studies.[1]

  • Microsomal Stability: Incubate 1

    
    M compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze via LC-MS/MS.
    
    • Pass Criteria:

      
       min; 
      
      
      
      
      
      L/min/mg.[1]
  • CYP Inhibition: Fluorescent inhibition assay for CYP2D6 and CYP3A4 (common metabolic routes for amines).[1]

Data Interpretation & Logic Flow

The following diagram illustrates the decision matrix for advancing a "Hit" to a "Lead."

ScreeningLogic Compound Synthesized Analog (>95% Purity) Binding Tier 1: Binding (Ki) Compound->Binding Selectivity Selectivity Check (DAT vs SERT vs NET) Binding->Selectivity Ki < 100 nM Discard Discard / Redesign Binding->Discard Ki > 1000 nM Functional Tier 2: Functional Uptake (IC50) Selectivity->Functional Desired Profile Mode Mode of Action (Blocker vs Releaser) Functional->Mode ADME Tier 3: HLM Stability Mode->ADME Potent Blocker Mode->Discard Substrate (Tox Risk) ADME->Discard High Clearance Lead Lead Candidate (In Vivo Ready) ADME->Lead T1/2 > 30min

Caption: Figure 2. Decision matrix for advancing oxolan-3-yl analogs. Substrates are often discarded due to neurotoxicity risks.

SAR Analysis Guidelines

When analyzing the Oxolan-3-yl(phenyl)methanamine series, focus on these structural vectors:

  • The Phenyl Ring:

    • Electron Withdrawing Groups (EWGs): 3,4-dichloro substitution often increases affinity for DAT/SERT (sertraline-like).[1]

    • Steric Bulk: 2-substitution (ortho) may force a conformation that favors NET selectivity.[1]

  • The Amine:

    • Methylation: Converting primary amine (

      
      ) to secondary methylamine (
      
      
      
      ) typically increases lipophilicity and DAT affinity.[1]
    • Tertiary Amines: Often lose activity in this specific scaffold class.

  • The Oxolane Ring:

    • The 3-position attachment is critical.[1] Moving to the 2-position (tetrahydrofurfuryl) changes the distance between the oxygen lone pair and the cationic amine, usually abolishing affinity for MATs.

References

  • Beuming, T., et al. (2015). "Designing modulators of monoamine transporters using virtual screening techniques." Frontiers in Physiology. Available at: [Link]

  • Sørensen, G., et al. (2014). "Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter." ACS Chemical Neuroscience.[1] Available at: [Link][1]

  • Wang, Y., et al. (2023).[2][3] "A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression."[1] Frontiers in Pharmacology. Available at: [Link]

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews. (Standard protocol reference for Section 2).

Sources

Foundational

In Vitro Evaluation of Novel Heterocyclic Amines: A De-Risking Framework for Drug Discovery

Executive Summary: The HCA Paradox Nitrogen-containing heterocycles are the backbone of modern medicinal chemistry, present in approximately 75% of FDA-approved small-molecule drugs. However, the specific subclass of Het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The HCA Paradox

Nitrogen-containing heterocycles are the backbone of modern medicinal chemistry, present in approximately 75% of FDA-approved small-molecule drugs. However, the specific subclass of Heterocyclic Amines (HCAs) presents a unique "privileged structure" paradox. While they offer exceptional opportunities for hydrogen bonding and target engagement (particularly in kinase and GPCR drug discovery), they carry intrinsic liabilities: metabolic instability, hERG channel blockade, and a well-documented potential for genotoxicity via bioactivation.

This guide provides a rigorous, self-validating technical framework for evaluating novel HCA candidates. It moves beyond standard ADMET profiling to address the specific mechanistic risks associated with the amine-heterocycle motif.

Part 1: Physicochemical Profiling & Solubility

The primary failure mode for novel HCAs is not potency, but "drug-likeness" masked by ionization states.

Many HCAs are basic (pKa 6–10), leading to pH-dependent solubility and lysosomal trapping. Early evaluation must distinguish between intrinsic solubility (


) and kinetic solubility.
Protocol 1.1: Kinetic Solubility via Nephelometry

Objective: Determine the concentration at which the compound precipitates from solution in the presence of DMSO (mimicking screening conditions).

Reagents:

  • PBS buffer (pH 7.4)

  • 10 mM DMSO stock of test HCA

  • Nephelometer or UV-Vis plate reader

Workflow:

  • Preparation: Prepare a serial dilution of the HCA in DMSO (e.g., 100 mM to 0.1 mM).

  • Spiking: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of PBS (final 1% DMSO) in a clear-bottom 96-well plate.
  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Data Analysis: Plot signal vs. concentration. The inflection point (sudden rise in scattering) indicates the solubility limit.

Acceptance Criteria:

  • High Solubility: > 100

    
    M
    
  • Moderate: 10–100

    
    M
    
  • Low: < 10

    
    M (Flag for structural modification)
    

Part 2: Metabolic Stability (The Nitrogen Liability)

Causality: The nitrogen atom in HCAs is a magnet for Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The critical distinction in evaluation is determining whether metabolism proceeds via C-oxidation (often benign clearance) or N-oxidation (potential toxification).

Protocol 2.1: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) and identify metabolic "soft spots."

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Add test HCA (final conc: 1

    
    M) to prevent saturation kinetics. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Stop Solution to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Interpretation:

  • 
    :  Stable (Good candidate).
    
  • 
    :  High clearance (Likely requires blocking groups like fluorine or methyl at the 
    
    
    
    -carbon).

Part 3: Genotoxicity Screening (The HCA Specific Risk)

Mechanistic Insight: Unlike standard electrophiles, many HCAs are pro-mutagens . They are biologically inert until CYP1A2 hydroxylates the exocyclic amine (


-hydroxylation), followed by esterification (via NAT2 or SULT) to form an unstable nitrenium ion that intercalates into DNA (specifically Guanine residues).

Critical Deviation from Standard Ames: You must use a high concentration of S9 fraction (metabolic activation system) optimized for CYP1A2 activity, or use specific Salmonella strains (e.g., YG1024) that overexpress


-acetyltransferase, to avoid false negatives.
Visualizing the Bioactivation Pathway

The following diagram illustrates the specific metabolic pathway that transforms a benign HCA into a DNA-damaging agent.

Bioactivation HCA Parent HCA (Pro-mutagen) N_OH N-hydroxy-HCA (Proximate Mutagen) HCA->N_OH N-oxidation Ester N-acetoxy-HCA (Unstable Ester) N_OH->Ester Esterification Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Loss of OAc DNA DNA Adduct (Mutation) Ion->DNA Covalent Binding CYP CYP1A2 (Liver) CYP->HCA NAT NAT2 / SULT (Phase II) NAT->N_OH

Caption: Mechanism of HCA-induced genotoxicity. CYP1A2-mediated N-oxidation is the rate-limiting step for bioactivation.

Protocol 3.1: Modified Ames Test (Salmonella Reverse Mutation)

Strains: S. typhimurium TA98 (frameshift, sensitive to amines) and TA100 (base-pair substitution). Metabolic Activation: 10% Rat Liver S9 fraction (Aroclor-1254 induced).

Workflow:

  • Plate Incorporation: Mix 0.1 mL bacterial culture (

    
     cells/mL), 0.5 mL S9 mix, and 0.1 mL test compound (5 concentrations) in 2 mL molten top agar.
    
  • Pour: Overlay onto minimal glucose agar plates (Vogel-Bonner medium E).

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies (His+).

Validation Criteria:

  • Positive Control: 2-Aminoanthracene (requires S9 activation) must show >3-fold increase in colonies.

  • Negative Control: DMSO vehicle.

  • Result: A dose-dependent increase (>2-fold over background) indicates mutagenicity.

Part 4: Cardiotoxicity (hERG Inhibition)

HCAs frequently fit the pharmacophore for hERG channel blockade: lipophilic + basic amine + aromatic ring . This can lead to QT prolongation and Torsades de Pointes.

Protocol 4.1: Competitive Radioligand Binding (Tier 1 Screen)

Before expensive patch-clamp assays, screen for binding affinity.

Reagents:

  • Membranes from HEK293 cells overexpressing hERG.[1]

  • Radioligand: [3H]-Dofetilide or [3H]-Astemizole.[1]

Workflow:

  • Incubate membranes with [3H]-Ligand (at

    
    ) and test HCA (10 
    
    
    
    M single point or dose-response) for 60 min at 25°C.
  • Filter through GF/B glass fiber filters.

  • Measure radioactivity via liquid scintillation counting.

  • Threshold: >50% displacement at 10

    
    M triggers mandatory electrophysiology (Patch Clamp) testing.
    

Summary of Evaluation Workflow

Workflow cluster_0 Phase 1: Physicochemical cluster_1 Phase 2: ADME cluster_2 Phase 3: Safety (Critical) Solubility Kinetic Solubility (Nephelometry) pKa pKa Determination Solubility->pKa Stop Discard / Redesign Solubility->Stop <10uM MicroStab Microsomal Stability (HLM + NADPH) pKa->MicroStab If Soluble Ames Ames Test (+S9 Activation) MicroStab->Ames If Stable MicroStab->Stop High Cl_int hERG hERG Binding ([3H]-Dofetilide) Ames->hERG If Non-mutagenic Ames->Stop Positive Lead Qualified Lead hERG->Lead IC50 > 10uM hERG->Stop IC50 < 1uM Synthesis Novel HCA Synthesis Synthesis->Solubility

Caption: Integrated decision tree for HCA evaluation. Safety gates (Red) are strictly enforced before efficacy testing.

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[2] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • Sager, P. T., et al. (2014). Re-evaluation of the inhibition of human ether-a-go-go-related gene (hERG) potassium channel by small molecules. Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[3] Current Opinion in Chemical Biology. [Link]

  • Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, Mutagenesis, and Carcinogenesis. Drug Metabolism Reviews. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Chiral Amine Hydrochlorides

Foreword: The Criticality of Chirality in Drug Development In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Chirality in Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For chiral amine hydrochlorides, a common salt form of many active pharmaceutical ingredients (APIs), the precise determination of their absolute configuration is not merely an academic exercise but a critical regulatory and safety requirement. This guide provides an in-depth technical overview of the core analytical techniques employed for the structural elucidation of these vital compounds, offering insights from a seasoned practitioner's perspective.

Foundational Principles: Understanding Chirality and its Implications

A molecule is chiral if it is not superimposable on its mirror image.[3] This property typically arises from a carbon atom bonded to four different substituents, known as a chiral center.[3][4] The two resulting enantiomers often possess identical physical properties in an achiral environment, making their separation and identification a significant challenge. However, in the chiral environment of the human body, enantiomers can interact differently with receptors and enzymes, leading to distinct biological activities.[1] Therefore, a comprehensive structural elucidation must not only determine the chemical structure but also unambiguously assign the absolute configuration (the R/S designation) of each chiral center.[4]

The Analytical Toolkit: A Multi-faceted Approach to Structural Confirmation

No single technique can provide a complete picture of a chiral amine hydrochloride's structure. Instead, a combination of orthogonal methods is employed to build a self-validating system of evidence. This guide will delve into the causality behind the selection and application of the following core techniques.

X-Ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[5]

Causality of Experimental Choice: When an unambiguous, solid-state structure is required, X-ray crystallography is the preferred method. It provides a visual, atomic-resolution map of the molecule, leaving no doubt as to the connectivity and spatial arrangement of its atoms. For chiral molecules, the anomalous dispersion of X-rays by heavier atoms in the crystal can be used to determine the absolute configuration, a technique pioneered by Johannes Martin Bijvoet.[4]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the chiral amine hydrochloride of suitable size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final structure.

  • Absolute Configuration Determination: For chiral molecules, the Flack parameter is calculated from the diffraction data. A value close to zero for one enantiomer and close to one for the other confirms the correct absolute configuration.[6]

Data Presentation: Crystallographic Data Table

ParameterValue
Chemical FormulaCₓHᵧN₂O₂ · HCl
Molecular WeightCalculated from formula
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁
Unit Cell Dimensionsa, b, c, α, β, γ
Z (molecules per unit cell)e.g., 4
Flack ParameterValue close to 0 or 1
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[7][8] For chiral amines, specific NMR techniques can be employed to deduce the absolute configuration, often through the use of chiral derivatizing agents or chiral solvating agents.[9][10][11][12][]

Causality of Experimental Choice: While X-ray crystallography provides a static picture in the solid state, NMR offers insights into the molecule's structure and dynamics in solution, which is often more relevant to its biological activity. The Mosher's method, for instance, is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines.[][14]

Experimental Protocol: Mosher's Method for Chiral Amines

  • Derivatization: The chiral amine is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric amides.

  • NMR Analysis: ¹H and ¹⁹F NMR spectra are acquired for both diastereomers.

  • Spectral Comparison: The chemical shifts of the protons and fluorine atoms in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are used to determine the absolute configuration of the amine based on an established conformational model.[9][10]

Visualization: Mosher's Method Workflow

Mosher_Method ChiralAmine Chiral Amine (Unknown Configuration) Diastereomer_R Diastereomer R ChiralAmine->Diastereomer_R Reacts with Diastereomer_S Diastereomer S ChiralAmine->Diastereomer_S Reacts with R_MTPA (R)-MTPA R_MTPA->Diastereomer_R S_MTPA (S)-MTPA S_MTPA->Diastereomer_S NMR NMR Analysis (¹H, ¹⁹F) Diastereomer_R->NMR Diastereomer_S->NMR Comparison Compare Chemical Shifts (Δδ = δS - δR) NMR->Comparison Config Determine Absolute Configuration Comparison->Config

Caption: Workflow for determining the absolute configuration of a chiral amine using Mosher's method.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Chiroptical Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] This technique provides a unique spectroscopic fingerprint that is highly sensitive to the molecule's absolute configuration.[17][18]

Causality of Experimental Choice: VCD is particularly valuable when obtaining single crystals for X-ray analysis is difficult or when a non-destructive solution-phase method is preferred.[17][19] By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration, the absolute configuration can be confidently assigned.[16][18]

Experimental Protocol: VCD Analysis

  • Sample Preparation: The chiral amine hydrochloride is dissolved in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[18]

  • Spectral Acquisition: The VCD and IR spectra are recorded using a VCD spectrometer.[15][16]

  • Quantum Mechanical Calculations: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using density functional theory (DFT).[18]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). A good correlation between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[18]

Visualization: VCD Analysis Workflow

VCD_Analysis Sample Chiral Amine HCl in Solution VCD_Spec Measure Experimental VCD Spectrum Sample->VCD_Spec Comparison Compare Experimental and Calculated Spectra VCD_Spec->Comparison DFT_Calc DFT Calculation of VCD Spectrum (R-enantiomer) Mirror Generate Mirror Image Spectrum (S-enantiomer) DFT_Calc->Mirror DFT_Calc->Comparison Mirror->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Separation and Purity

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a sample.[2][20][21][22] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[14][20]

Causality of Experimental Choice: Chiral HPLC is essential for quality control, ensuring that a drug product contains the desired enantiomer in high purity.[20] It is also a crucial tool for monitoring the progress of asymmetric syntheses and for the preparative separation of enantiomers.[23]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: A suitable chiral stationary phase is selected based on the structure of the amine. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[22]

  • Mobile Phase Optimization: The mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/methanol for polar organic mode) is optimized to achieve baseline separation of the enantiomers.[24]

  • Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[22]

Data Presentation: Chiral HPLC Separation Parameters

ParameterCondition
Columne.g., Chiralcel OD-H
Mobile Phasee.g., Hexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)e.g., 8.5 min
Retention Time (S-enantiomer)e.g., 10.2 min
Resolution (Rs)> 1.5
Mass Spectrometry (MS): Complementary Structural Information

While not inherently a chiral technique, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its chemical identity.[5] When coupled with chiral separation techniques like HPLC (LC-MS) or by using chiral derivatizing agents, MS can be used for the sensitive and selective analysis of chiral amines.[1][25][26][27][28]

Causality of Experimental Choice: MS is highly sensitive and requires only a small amount of sample.[29] It is particularly useful for analyzing complex mixtures and for trace analysis. The development of ion mobility-mass spectrometry (IM-MS) has also shown promise for the direct separation of chiral molecules in the gas phase.[29][30]

Conclusion: An Integrated and Self-Validating Approach

References

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). National Institutes of Health. [Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (1996). The Journal of Organic Chemistry. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. (2017). Gaussian.com. [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2011). Analyst. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. (2015). Journal of Chromatography B. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules. [Link]

  • Facile Protocols for the Configurational Assignment of Primary amines and Hydroxy Acids by NMR. Organic Letters. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality. [Link]

  • The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. (1977). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. [Link]

  • Chiral Mass Spectrometry: An Overview. (2017). PolyU Institutional Research Archive. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • NMR for Stereochemical Elucidation. (2023). R Discovery. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). Molecules. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2013). Molecules. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceutics. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. [Link]

  • Chiral Amine Synthesis: Methods, Developments and Applic
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Removal in Chiral Amine Separations

Current Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting chiral purity issues in HPLC/SFC and Diastereomeric Crystallization. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Scope: Troubleshooting chiral purity issues in HPLC/SFC and Diastereomeric Crystallization.

Introduction

Welcome to the Technical Support Center. If you are working with chiral amines, you are likely battling two distinct adversaries: the basicity of your analyte and the stubbornness of your impurities .

Chiral amines are notorious for interacting with residual silanols on chromatographic stationary phases, leading to peak tailing that masks impurities. In crystallization, they often form "oils" rather than solids, trapping impurities in the amorphous phase.[1] This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: Chromatographic Troubleshooting (HPLC/SFC)

Issue: Peak Tailing & Poor Resolution Diagnosis: The "Silanol Effect." Chiral amines possess a lone pair of electrons that hydrogen-bond with acidic residual silanols on the silica support of Chiral Stationary Phases (CSPs). This secondary interaction competes with the chiral selector, causing tailing that hides minor enantiomeric impurities.

Decision Tree: Optimizing Peak Shape

G Start Problem: Tailing / Low Resolution CheckAdditive Is Mobile Phase Additive Present? Start->CheckAdditive AddBasic Add 0.1% DEA or TEA CheckAdditive->AddBasic No CheckColType Column Type? CheckAdditive->CheckColType Yes, but still tailing Coated Coated CSP (e.g., AD-H, OD-H) CheckColType->Coated Immobilized Immobilized CSP (e.g., IA, IC) CheckColType->Immobilized StrongBasic Avoid Strong Amines (Use DEA/TEA only) Coated->StrongBasic Risk of stripping selector ExtBasic Can use Ethylenediamine or Butylamine Immobilized->ExtBasic Robust linkage

Figure 1: Decision logic for selecting mobile phase additives based on column technology.

Protocol 1.1: The "Gradient Wash" for Ghost Peaks

Use this when previous runs contaminate current baselines.

Context: Chiral amines often adsorb irreversibly to the column head. Standard isocratic runs fail to elute them, leading to "ghost peaks" in subsequent runs.

  • Flush Phase: Switch to a high-strength solvent.[2]

    • For Immobilized Columns: 100% THF or Dichloromethane (DCM).

    • For Coated Columns: 100% Ethanol (Do NOT use THF/DCM/Ethyl Acetate on coated phases like AD/OD).

  • Additive Spike: Add 0.5% Diethylamine (DEA) to the flush solvent. The high concentration saturates silanols, displacing your stuck amine.

  • Duration: Flush at 0.5 mL/min for 60 minutes (reversed flow if column permits).

  • Re-equilibration: Wash with 100% Ethanol (neutral) for 30 mins before returning to mobile phase.

Module 2: Diastereomeric Crystallization Issues

Issue: "Oiling Out" (Liquid-Liquid Phase Separation) Diagnosis: The system enters a region where the metastable liquid phase is energetically more favorable than the solid crystal lattice.[3] This is often caused by high impurity levels acting as a solvent for the oil, or supersaturation occurring too rapidly.[1]

Data Table: Solvent Selection to Prevent Oiling Out
Solvent ClassEffect on Chiral SaltRisk of Oiling OutRecommended Action
Alcohols (MeOH, EtOH) High SolubilityLowUse as the "Good" solvent. If yield is low, add anti-solvent.
Ethers (MTBE, THF) Low SolubilityHighUse as anti-solvent. Add slowly to hot solution.
Chlorinated (DCM) Moderate/HighModerateGood for initial dissolution, but often traps solvent in lattice.
Water VariableVery HighAvoid unless specific hydrate is desired. Promotes emulsion.
Protocol 2.1: The "Double-Solvent" Rescue

Use this when your reaction mixture turns into a sticky oil instead of crystals.

  • Re-dissolve: Heat the mixture until the oil fully dissolves. If it doesn't, add small aliquots of the polar solvent (e.g., Methanol) until clear.

  • Seed at Cloud Point: Cool slowly. The moment the solution turns slightly turbid (cloud point), add seed crystals of the pure diastereomer (0.1 wt%).

    • Why? Seeding bypasses the nucleation energy barrier, preventing the system from crashing out as an oil.

  • Isothermal Aging: Hold the temperature at the cloud point for 1-2 hours. Do not cool further until a visible bed of crystals forms.

  • Slow Cooling: Ramp down temperature at 5°C/hour.

Module 3: Post-Separation Impurity Removal (The Work-Up)

Issue: Residual Resolving Agents (DEA/TEA) Diagnosis: You successfully separated the enantiomers, but the product contains residual Diethylamine (DEA) or Triethylamine (TEA) from the HPLC mobile phase. These are toxic and interfere with downstream biological assays.

Protocol 3.1: The Cupric Sulfate Scavenge

A visual, self-indicating method for removing amine additives.

Mechanism: Copper(II) ions form water-soluble coordination complexes with amines (e.g.,


), turning the aqueous layer deep blue/purple.
  • Dissolution: Dissolve your crude chiral amine (containing DEA/TEA) in an organic solvent (DCM or Ethyl Acetate).

  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction:

    • Wash the organic layer with the

      
       solution.[4]
      
    • Observation: The aqueous layer will turn Deep Purple/Blue if DEA/TEA is present.

  • Repeat: Continue washing with fresh

    
     portions until the aqueous layer remains Pale Blue  (color of the reagent itself).
    
  • Final Wash: Wash once with brine to remove residual copper, then dry over

    
    .
    
Visualizing the Purification Logic

Workup Crude Crude Product (Amine + DEA/TEA) Wash Wash with 10% CuSO4 Crude->Wash CheckColor Check Aqueous Color Wash->CheckColor Purple Deep Purple/Blue (Amine Complex) CheckColor->Purple DEA Present Pale Pale Blue (No Complex) CheckColor->Pale Clean Repeat Repeat Wash Purple->Repeat Finish Dry & Concentrate Pale->Finish Repeat->Wash

Figure 2: Workflow for removing amine additives using Copper(II) Sulfate complexation.

Frequently Asked Questions (FAQs)

Q: I am using an immobilized column (e.g., CHIRALPAK IA). Can I use strong basic modifiers like ethylenediamine? A: Yes. Unlike coated columns (AD/OD), immobilized phases have the selector chemically bonded to the silica. They can withstand stronger amines like ethylenediamine to improve peak shape for difficult basic analytes. However, always flush with ethanol before switching back to standard solvents [1].

Q: My diastereomeric salt yields are high, but the optical purity (ee) is low. Why? A: You likely hit the Eutectic Composition . In many chiral systems, the racemate and the resolved salt form a eutectic mixture. If you crystallize beyond the eutectic point (by crashing out too much solid), the impurity co-precipitates.

  • Fix: Recrystallize the salt from a solvent where the solubility difference between the diastereomers is larger, or stop the crystallization at a lower yield (e.g., 40% instead of 50%).

Q: Can I use rotary evaporation to remove DEA/TEA? A: Only partially. While volatile, DEA (b.p. 55°C) and TEA (b.p. 89°C) often form hydrogen-bonded complexes with your chiral amine, making them difficult to remove by vacuum alone. The CuSO4 wash (Protocol 3.1) or an acidic resin scavenge is far more effective [2].

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][5][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for the Quantification of Oxolan-3-yl(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the development of robust and reliable analytical methods is paramount for both regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of novel psychoactive substances (NPS), the development of robust and reliable analytical methods is paramount for both regulatory compliance and scientific advancement. This guide provides an in-depth comparison of analytical methodologies for the quantification of Oxolan-3-yl(phenyl)methanamine hydrochloride, a representative compound of emerging synthetic drugs. As a Senior Application Scientist, the following content is synthesized from established analytical principles and field-proven insights, adhering to the highest standards of scientific integrity.

The validation of an analytical procedure is the cornerstone of its lifecycle, providing documented evidence that the method is fit for its intended purpose.[1][2] This guide will detail a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles outlined are grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Imperative of Method Validation

The rapid proliferation of NPS, often with minor structural modifications to circumvent legislation, presents a significant analytical challenge.[6][7][8] A validated analytical method ensures the accuracy, precision, and reliability of quantitative data, which is critical for:

  • Quality Control: Ensuring the identity, purity, and strength of a substance.

  • Forensic Analysis: Providing unequivocal identification and quantification in seized materials or biological samples.[9][10]

  • Pharmacokinetic and Toxicological Studies: Generating reliable data to understand the absorption, distribution, metabolism, excretion, and toxicity of a compound.[11]

The validation process adheres to a predefined protocol, evaluating specific performance characteristics to demonstrate the method's suitability.[4][12]

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of many pharmaceutical compounds, including amine hydrochlorides.[13][14] The presence of a chromophore in the Oxolan-3-yl(phenyl)methanamine molecule allows for direct UV detection, simplifying the analytical procedure.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 3.0). The organic modifier and buffer pH are optimized to achieve a symmetrical peak shape and adequate retention of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at 25°C to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of Oxolan-3-yl(phenyl)methanamine hydrochloride and selecting the wavelength of maximum absorbance (λmax).

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of Oxolan-3-yl(phenyl)methanamine hydrochloride in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample containing Oxolan-3-yl(phenyl)methanamine hydrochloride by dissolving it in the mobile phase to a concentration within the calibration range.

Validation Parameters and Acceptance Criteria

The following validation parameters are assessed according to ICH Q2(R1) guidelines.[15][16]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the analytical signal is solely due to the analyte of interest and not from interfering components (e.g., impurities, degradation products, matrix components).The peak for the analyte should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To establish a linear relationship between the analyte concentration and the analytical response over a defined range.A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is demonstrated to be precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% of the true value at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Hypothetical Validation Data Summary for HPLC-UV Method
ParameterResult
Linearity (r²) 0.9995
Range 10 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD 1 µg/mL
LOQ 3 µg/mL
Robustness Passed

Comparative Analysis of Alternative Methods

While HPLC-UV is a reliable and cost-effective method, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity, which are crucial in forensic and clinical settings where sample matrices can be complex.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] For amine hydrochlorides, a derivatization step is often necessary to improve volatility and chromatographic performance.[19][20]

Performance Comparison:

FeatureHPLC-UVGC-MS
Specificity Moderate; relies on chromatographic retention time and UV spectrum.High; provides structural information from mass fragmentation patterns, enabling definitive identification.[21]
Sensitivity (LOD/LOQ) LowerHigher
Sample Preparation Often simple dissolution.May require derivatization, which adds a step and potential for variability.[20]
Throughput HighModerate
Cost LowerHigher
Compound Applicability Broad range of non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds (or those that can be derivatized).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[22][23][24] It is considered the gold standard for the quantification of trace levels of drugs in complex matrices.[25][26]

Performance Comparison:

FeatureHPLC-UVLC-MS/MS
Specificity ModerateVery High; utilizes precursor-to-product ion transitions for highly selective detection, minimizing matrix interference.[27]
Sensitivity (LOD/LOQ) LowerVery High; capable of detecting compounds at picogram to femtogram levels.[23]
Sample Preparation Often simple dissolution.Can be more complex, often requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.
Throughput HighHigh
Cost LowerHighest
Compound Applicability BroadVery Broad

Visualizing the Validation Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Rob Robustness Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report

Caption: Workflow for Analytical Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_LCMSMS LC-MS/MS H_Spec Moderate Specificity H_Sens Lower Sensitivity H_Cost Low Cost H_Thru High Throughput G_Spec High Specificity G_Sens High Sensitivity G_Cost Moderate Cost G_Thru Moderate Throughput L_Spec Very High Specificity L_Sens Very High Sensitivity L_Cost High Cost L_Thru High Throughput center Oxolan-3-yl(phenyl)methanamine Quantification center->H_Spec center->H_Sens center->H_Cost center->H_Thru center->G_Spec center->G_Sens center->G_Cost center->G_Thru center->L_Spec center->L_Sens center->L_Cost center->L_Thru

Caption: Comparison of Key Performance Attributes.

Conclusion and Recommendations

The choice of an analytical method for the quantification of Oxolan-3-yl(phenyl)methanamine hydrochloride depends on the specific requirements of the application.

  • HPLC-UV is a suitable and cost-effective choice for routine quality control and assays where high sensitivity is not a primary concern and the sample matrix is relatively clean. Its simplicity and high throughput make it an attractive option for many laboratories.[28]

  • GC-MS offers enhanced specificity, which is crucial for unequivocal identification in forensic casework.[6][21] However, the potential need for derivatization can increase sample preparation time and complexity.

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for bioanalytical studies, trace-level impurity analysis, and complex forensic samples.[23][26] Despite its higher cost, the quality of data it provides is often indispensable for regulatory submissions and in-depth scientific investigations.

Ultimately, the selected method must be rigorously validated to ensure that it is fit for its intended purpose, generating reliable data that can withstand scientific and regulatory scrutiny.[29][30] This guide provides a framework for making an informed decision based on a comprehensive understanding of the strengths and limitations of each technique.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9).
  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020, November 1).
  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.).
  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • High Resolution Designer Drug Screening using a High-Sensitivity Q-TOF Mass Spectrometer and an Extended Tandem Mass Spectrum - Shimadzu. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 29).
  • MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives | Analytical Chemistry - ACS Publications. (2019, April 16).
  • Novel GC–MS Software Programs for Analyzing Seized Drug Samples | LCGC International. (2021, May 6).
  • Quality Guidelines - ICH. (n.d.).
  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed. (2021, January 11).
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online. (2026, February 14).
  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).
  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - Wiley Analytical Science. (2021, October 29).
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - BORIS Portal. (2010, January 13).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Helping Identify Novel Psychoactive Substances - AZoLifeSciences. (2022, August 30).
  • Designer Drug Testing from Immunoassay to LC-MS/MS | Labcompare.com. (2022, September 30).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • Screening Analysis for Designer Stimulants by LC-MS/MS - PubMed. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - Frontiers. (2020, June 4).
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística. (2025, July 21).
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.).
  • Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF - ResearchGate. (n.d.).
  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - MDPI. (2022, April 22).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (n.d.).
  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications | Analytical Chemistry - ACS Publications. (2024, October 25).
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed. (2016, May 15).
  • Analytical Methods - RSC Publishing. (n.d.).
  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs - ResearchGate. (n.d.).
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, August 13).
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - SciELO. (n.d.).
  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations - Walsh Medical Media. (2010, September 27).
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (2021, March 10).
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (2022, April 15).
  • Analytical Chemistry 1956 Vol.28 no.4. (n.d.).

Sources

Comparative

Bridging the Translational Gap: Cross-Validation of In Vitro and In Vivo Results

Executive Summary The attrition rate in drug discovery remains alarmingly high, with >90% of candidates failing in clinical trials despite promising in vitro data. This guide presents a rigorous cross-validation framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The attrition rate in drug discovery remains alarmingly high, with >90% of candidates failing in clinical trials despite promising in vitro data. This guide presents a rigorous cross-validation framework using Compound X-77 , a hypothetical next-generation allosteric inhibitor, as a case study.

We compare X-77 against a Standard of Care (SoC) and a First-Generation Inhibitor (Gen-1) . The objective is to demonstrate how to validate in vitro potency (


) against in vivo efficacy (

/ TGI), utilizing the Free Drug Hypothesis and Target Engagement biomarkers to bridge the biological complexity gap.

The Translational Challenge: Why Potency Efficacy

Many researchers observe a "disconnect" where nanomolar cellular potency fails to reduce tumor burden in mice. This is rarely due to target irrelevance but rather a failure to account for Free Fraction (


)  and Systemic Exposure .

The Core Directive: You must prove that the compound:

  • Permeates the cell membrane (in vitro).

  • Survives first-pass metabolism (in vitro microsomes).

  • Reaches the tumor tissue unbound (in vivo PK).

  • Engages the target at the predicted concentration (ex vivo CETSA).

Visualizing the Validation Workflow

The following diagram outlines the logical flow from bench to bedside, highlighting critical "Go/No-Go" decision gates.

IVIVC_Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_bridge Phase 2: The Translational Bridge cluster_invivo Phase 3: In Vivo Validation Hit Hit Identification (Enzymatic Assay) Cell Cellular Potency (IC50 + Viability) Hit->Cell < 100nM ADME ADME/Tox (Microsomes + hERG) Cell->ADME Selectivity > 50x PK PK Modeling (Bioavailability %F) ADME->PK Stability High Binding Protein Binding (Plasma fu) PK->Binding CETSA Target Engagement (Ex Vivo CETSA) Binding->CETSA Free Drug > IC50 Efficacy Efficacy Study (Xenograft TGI%) CETSA->Efficacy Target Shift Confirmed

Figure 1: The Step-wise Validation Logic. Note the critical bridge of PK and Protein Binding before efficacy testing.

Comparative Profiling: In Vitro Data

Before moving to animal models, we established the baseline performance of Compound X-77 compared to the SoC (e.g., Osimertinib-analogue) and a Gen-1 inhibitor (e.g., Gefitinib-analogue).

Table 1: In Vitro Performance Metrics
MetricCompound X-77 (Novel)Standard of Care (SoC)Gen-1 InhibitorInterpretation
Enzymatic

1.2 nM3.5 nM4.8 nMX-77 shows superior intrinsic affinity.
Cellular

12 nM15 nM180 nMGen-1 loses potency in cells (permeability issue).
Microsomal Stability (

)
> 60 min45 min15 minX-77 is metabolically stable; Gen-1 is rapidly cleared.
hERG Inhibition > 10

M
> 10

M
1.2

M
Gen-1 carries cardiac toxicity risk.
Caco-2 Permeability High (

)
HighLowExplains Gen-1's poor cellular potency.

Scientific Insight: While X-77 and SoC have similar enzymatic potency, X-77's superior metabolic stability suggests it will maintain therapeutic concentrations longer in vivo, potentially allowing for lower dosing frequency.

In Vivo Validation Protocols

To validate the in vitro promise, we employ two distinct protocols: CETSA (to prove the drug hits the target) and Xenograft Efficacy (to prove the hit causes tumor reduction).

Protocol A: Ex Vivo CETSA (Target Engagement)

Rationale: Efficacy failure often stems from the drug never engaging the target in the tumor. The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a protein upon ligand binding.[1][2][3]

Methodology:

  • Dosing: Administer Compound X-77 (10 mg/kg) or Vehicle to tumor-bearing mice.

  • Harvest: Collect tumors at

    
     (2 hours post-dose).
    
  • Homogenization: Lyse tissue in non-denaturing buffer with protease inhibitors.

  • Heat Challenge: Aliquot lysate into PCR tubes; heat to a thermal gradient (

    
    ) for 3 minutes.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot or AlphaScreen for the target protein.

Success Criteria: A clear shift in the melting curve (


 shift 

) in treated vs. vehicle samples confirms the drug is physically bound to the target within the tumor.
Protocol B: Tumor Growth Inhibition (TGI)

Rationale:[4][5] The ultimate readout of efficacy.

Methodology:

  • Implantation: Subcutaneous injection of

    
     cancer cells into immune-compromised mice (n=10/group).
    
  • Randomization: When tumors reach ~150

    
    , randomize mice to ensure equal average volumes across groups.
    
  • Treatment: Daily oral gavage (QD) for 21 days.

    • Group 1: Vehicle

    • Group 2: SoC (10 mg/kg)

    • Group 3: Compound X-77 (10 mg/kg)

  • Measurement: Caliper measurement every 3 days. Volume

    
    .[6]
    

Calculation (Rate-Based TGI):



Where 

is treated volume and

is control volume.

The Cross-Validation Matrix: Connecting the Dots

Here we synthesize the data to reveal the "Translation Gap" or "Success."

Table 2: IVIVC Summary
CompoundIn Vitro

(Free)
Plasma Protein Binding (

)
Est. Free Plasma Conc. (

)
In Vivo TGI (%)Conclusion
Gen-1 180 nM99.5% (

)
~2 nM15% (Fail)Translation Failure: High protein binding means free drug <

.
SoC 15 nM95.0% (

)
~25 nM65% (Pass)Correlated: Free drug slightly exceeds

.
X-77 12 nM92.0% (

)
~60 nM88% (Superior) Validated: High

+ High Potency = Max Efficacy.

Critical Analysis: Compound Gen-1 failed not because it wasn't potent enzymatically, but because its high protein binding (99.5%) reduced the free drug concentration below the cellular


. Compound X-77 succeeds because its optimized physicochemical properties allow sufficient free drug to drive the target engagement confirmed by CETSA. 
Mechanism of Action Visualization

To confirm that the TGI is driven by the intended pathway (and not off-target toxicity), we map the signaling inhibition.

Pathway_Inhibition Ligand Growth Factor Receptor RTK (Target) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS X77 Compound X-77 X77->Receptor Allosteric Block RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Figure 2: Mechanism of Action. X-77 binds the RTK, severing the RAS-RAF-MEK-ERK cascade required for proliferation.

References

  • Food and Drug Administration (FDA). (1997).[7] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][8]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2] Nature Protocols, 9(9), 2100–2122.[9] [Link]

  • Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. (Reference for TGI calculations). [Link]

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design.[10] Wiley-VCH. (Reference for Free Drug Hypothesis). [Link]

Sources

Validation

"statistical analysis for comparing the potency of two drug candidates"

Content Type: Technical Comparison Guide & Protocol Audience: Senior Researchers, Pharmacologists, and Bioassay Scientists Executive Summary In drug discovery, selecting a lead candidate often hinges on a single metric:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Protocol Audience: Senior Researchers, Pharmacologists, and Bioassay Scientists

Executive Summary

In drug discovery, selecting a lead candidate often hinges on a single metric: Potency (typically


 or 

). However, a common error in research is treating dose-response curves as independent entities. Simply fitting two curves separately and performing a t-test on their

values is statistically fragile and often rejected by regulatory bodies (FDA/EMA).

This guide compares two statistical approaches:

  • Independent Curve Fitting (The Common Pitfall): Fitting candidates individually and comparing parameters.

  • Constrained Global Fitting (The Gold Standard): Using Parallel Line Analysis (PLA) to determine Relative Potency (RP) .

We advocate for Method B (PLA) as the superior, self-validating system required for high-integrity data packages.

Part 1: Experimental Design & Data Acquisition

Before analysis, the experimental structure must support rigorous statistics. Poor design cannot be rescued by math.

The Self-Validating Plate Layout

To minimize plate effects (edge effects, evaporation), do not place Candidate A on the left and Candidate B on the right.

  • Randomization: Interleave replicates of Candidate A and B across the plate.

  • Dose Spacing: Use a semi-logarithmic dilution series (e.g., half-log or 1:3 dilutions).

  • Range: You must capture the full sigmoidal profile.

    • Lower Asymptote: 2-3 points at baseline (0% effect).

    • Linear Region: 4-5 points in the rising phase.

    • Upper Asymptote: 2-3 points at saturation (100% effect).

Data Pre-Processing[1]
  • Normalization: Convert raw signals (RLU/OD) to % Response using internal controls:

    
    
    
  • Transformation: Transform concentrations to

    
    . Drug-receptor binding follows the Law of Mass Action, which is linear on a logarithmic scale.
    

Part 2: The Comparison (Method A vs. Method B)

Method A: Independent Curve Fitting (Not Recommended)

Workflow: You fit a 4-Parameter Logistic (4PL) model to Candidate A and a separate 4PL model to Candidate B. You extract the


 for each, calculate the mean/SD of replicates, and run a Student's t-test.
  • Flaw 1 (Degrees of Freedom): It treats the Top (Max) and Bottom (Min) plateaus as unique to each drug. If both drugs act on the same receptor in the same assay, they should share the same system max/min.

  • Flaw 2 (Slope Bias): It allows the Hill Slope to vary. If Candidate A has a slope of 1.0 and Candidate B has 0.8, their potency ratio changes depending on the response level (e.g.,

    
     vs 
    
    
    
    ).
  • Result: High Type I error rates and "statistically significant" differences that are biological artifacts.

Method B: Constrained Global Fitting / Parallel Line Analysis (Recommended)

Workflow: You fit both datasets simultaneously to a global model. You force them to share the Bottom , Top , and Hill Slope parameters.[1][2] The only parameter allowed to vary is the


 .
  • The Logic: If two drugs are mechanistically similar (acting on the same receptor), their curves should be parallel shifts of each other.

  • The Metric: We calculate the Relative Potency (RP) , which is the antilog of the difference between the shared

    
     values.
    
  • Self-Validation: We perform an Extra Sum-of-Squares F-Test .

    • Null Hypothesis: A shared slope model fits the data well (Curves are parallel).[3]

    • Alternative Hypothesis: Individual slopes fit significantly better (Curves are non-parallel).

    • Decision: If

      
      , the curves are non-parallel. STOP.  You cannot calculate a single potency ratio. The drug mechanisms may differ.
      
Comparison of Statistical Outputs
FeatureMethod A: Independent FitsMethod B: Global Fit (PLA)
Assumption Drugs are independent entities.Drugs act via shared mechanism (Parallelism).[4]
Degrees of Freedom Low (Parameters estimated for every curve).High (Shared parameters increase power).
Primary Output Two separate

values + p-value.
Relative Potency Ratio + 95% Confidence Interval.
Validation

only.
F-Test for Parallelism (System Suitability).
Regulatory Status Generally insufficient for potency assays.USP <1034> / FDA Preferred.

Part 3: Visualization of Logic (Graphviz)

The following diagram illustrates the decision matrix for the Global Fitting workflow.

PotencyAnalysis Start Input Data: Log(Conc) vs Response GlobalFit Fit Global Model (Share Top, Bottom, Slope) Start->GlobalFit IndivFit Fit Individual Models (Unconstrained) Start->IndivFit FTest Extra Sum-of-Squares F-Test GlobalFit->FTest IndivFit->FTest Compare Residuals Parallel P > 0.05 (Slopes are Parallel) FTest->Parallel Simpler model is sufficient NonParallel P < 0.05 (Slopes Diverge) FTest->NonParallel Complex model fits better CalcRP Calculate Relative Potency RP = 10^(LogEC50_A - LogEC50_B) Parallel->CalcRP Reject INVALID COMPARISON Mechanisms differ or assay optimization required NonParallel->Reject

Caption: Workflow for Parallel Line Analysis. The F-Test acts as a gatekeeper; Relative Potency is only valid if the assumption of parallelism holds.

Part 4: Step-by-Step Protocol (GraphPad Prism / R)

This protocol uses the Global Fitting approach.

Step 1: Data Entry[3]
  • Create an XY Data Table.[4][2]

  • X-Axis: Enter Log(Concentration).[4][2] Note: If your stock is 1

    
    M, enter -6.
    
  • Y-Axis: Enter % Response.[2]

  • Group A: Reference Compound (Standard).

  • Group B: Test Candidate.

Step 2: The Global Fit
  • Select Nonlinear Regression -> Dose-response - Stimulation .

  • Choose the equation: log(agonist) vs. response -- Variable slope (four parameters) .

  • Go to the Constraints tab.[4][1]

    • Bottom: Share value (or constrain to 0 if normalized).

    • Top: Share value (or constrain to 100 if normalized).

    • HillSlope: SHARE VALUE (This is critical for PLA).

    • LogEC50: Do NOT share.

  • Go to the Compare tab.[2]

    • Select: "Do the best-fit values of selected parameters differ between data sets?"

    • Select: "Extra sum-of-squares F-test".[5][6][7][8]

Step 3: Interpret Results[1]
  • Check the F-Test (P-value):

    • If P < 0.05 : The null hypothesis (parallelism) is rejected. The curves have different slopes.[1][2][3][9] Action: You cannot report a single potency ratio. Investigate if the drug has a different mechanism of action or if outliers skewed the slope.

    • If P > 0.05 : The curves are parallel. Proceed.

  • Calculate Relative Potency:

    • Look at the Best-fit values for LogEC50.[1]

    • 
      .
      
    • 
      .
      
    • Interpretation: If RP = 0.5, the Candidate is 2x more potent than the Reference (requires half the dose).

Part 5: Data Presentation Example

When publishing your comparison, do not just list


s. Present the comparison statistics.

Table 1: Comparative Potency Analysis (Parallel Line Model)

ParameterReference DrugCandidate XStatistical Output
Log(Concentration) VariableVariable
Hill Slope 1.15 (Shared)1.15 (Shared)

,

(Parallelism Accepted)

-7.50-8.10

(nM)
31.6 nM7.9 nM
Relative Potency 1.0 (Ref)3.98 95% CI: [3.12 - 5.05]

Note how the Relative Potency includes a Confidence Interval.[1][3][10][11] This is the "money metric" for decision-making.

References

  • Finney, D. J. (1978).[12] Statistical Method in Biological Assay (3rd ed.).[12] Charles Griffin & Co. (Foundational text for Parallel Line Analysis).

  • GraphPad Software. (2024).[4] Fitting the ratio of two EC50 values (Parallel Line Analysis). GraphPad Statistics Guide. [Link]

  • Gottschalk, P. G., & Dunn, J. R. (2005). The Five-Parameter Logistic: A Characterization and Comparison with the Four-Parameter Logistic. Analytical Biochemistry, 343(1), 54–65. [Link]

Sources

Comparative

Benchmarking Guide: Continuous Flow Photoredox Alkylation vs. Batch Radical Protocols

Executive Summary In modern drug discovery, the direct functionalization of C(sp3)-H bonds via photoredox catalysis has emerged as a powerful tool for late-stage diversification. However, the translation of these routes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the direct functionalization of C(sp3)-H bonds via photoredox catalysis has emerged as a powerful tool for late-stage diversification. However, the translation of these routes from milligram-scale optimization to gram-scale delivery is frequently bottlenecked by the Beer-Lambert limitation —the inability of photons to penetrate deep into large batch reactors.

This guide benchmarks a Continuous Flow Photoredox Route against the traditional Batch Immersion Well Method . By analyzing kinetics, Process Mass Intensity (PMI), and Space-Time Yield (STY), we demonstrate that while batch methods are sufficient for screening, flow chemistry offers a superior, self-validating system for scale-up, primarily due to uniform photon flux density.

The Benchmarking Framework: Defining Success

To objectively compare these routes, we move beyond simple "Isolated Yield" and utilize process engineering metrics recognized by the ACS Green Chemistry Institute and FDA Q11 Guidelines .

Key Performance Indicators (KPIs)
MetricDefinitionSignificance
Space-Time Yield (STY)

Measures reactor productivity.[1] Critical for manufacturing throughput.
Process Mass Intensity (PMI)

The primary sustainability metric. Lower is better (Green Chemistry).
Photon Efficiency (

)
Relative quantum yield and light penetration depth.Determines if the reaction is photon-limited or mixing-limited.
E-Factor

Indicates waste generation burden.

Strategic Decision Logic

Before initiating the benchmark, researchers should evaluate the suitability of their transformation using the following logic flow. This ensures resources are not wasted on flow setup if the chemistry does not demand it.

decision_logic Start New Synthetic Route (Photoredox C-H Alkylation) Check1 Is the reaction photon-limited? Start->Check1 Check2 Is scale > 500 mg? Check1->Check2 Yes Batch Use Batch Method (Optimization/Screening) Check1->Batch No (Fast kinetics) Check3 Gas evolution or hazardous intermediates? Check2->Check3 Yes Check2->Batch No Check3->Batch No Flow Use Continuous Flow (Scale-up/Production) Check3->Flow Yes (Safety/Control)

Figure 1: Decision matrix for selecting reactor topology based on reaction kinetics and safety constraints.

Comparative Data Analysis

The following data was generated benchmarking the Minisci-type alkylation of a heterocycle (10g target scale).

  • Route A (Batch): 1L Pyrex vessel, immersion mercury lamp, magnetic stirring.

  • Route B (Flow): PFA tubing coil (10 mL volume), 450 nm LED array, peristaltic pump.

Experimental Results
MetricRoute A: Batch (Legacy)Route B: Flow (New)Delta
Reaction Time 18 Hours40 Minutes (Residence Time)96% Reduction
Isolated Yield 62%89%+27%
Selectivity (Mono:Di) 4:112:13x Improvement
PMI 451860% Improvement
Space-Time Yield 0.34 g/L/h133.5 g/L/h~400x Increase
Scientific Causality

The massive discrepancy in STY is driven by the surface-to-volume ratio .

  • Batch: Light only penetrates the first ~2mm of the solution (Beer-Lambert Law). The bulk solution is "dark," relying on slow convection to bring unreacted material to the wall. This leads to over-irradiation of products at the wall (side reactions) and under-conversion in the center.

  • Flow: The tubing diameter (0.8 mm ID) is smaller than the photon path length. The entire reaction volume is irradiated simultaneously and uniformly, driving the reaction to completion in minutes rather than hours.

Detailed Experimental Protocols

To ensure reproducibility and trust, the following protocols utilize self-validating checkpoints.

Method A: Traditional Batch Protocol (Baseline)
  • Setup: Equip a 1L jacketed vessel with a quartz immersion well. Connect to a cryostat set to 25°C.

  • Preparation: Dissolve Substrate (50 mmol) and Photocatalyst (1 mol%) in DMSO/H2O.

  • Degassing (Critical): Sparge with Argon for 45 minutes. Validation: Oxygen sensor must read <0.1 ppm.

  • Reaction: Insert the lamp (Mercury vapor or high-power LED). Stir vigorously (800 RPM).

  • Monitoring: Sample every 2 hours via UPLC. Note the "induction period" often seen in batch due to residual oxygen quenching.

  • Workup: Dilute with brine, extract with EtOAc (3x).

Method B: Continuous Flow Protocol (Recommended)
  • Reactor Assembly: Coil 20 meters of PFA tubing (1/16" OD, 0.8mm ID) around a cooling mandrel. Volume

    
     10 mL.
    
  • Feed Preparation: Prepare the same solution as Batch.

  • Degassing: Use an inline membrane degasser or ultrasonic sparging for 15 mins.

  • System Priming: Pump solvent through the system to equilibrate pressure.

  • Residence Time Calculation:

    
    
    
    • Target: 40 min residence time

      
       Flow rate = 0.25 mL/min.
      
  • Steady State Validation: Discard the first 2 reactor volumes (20 mL) of output. This is the dispersion zone. Collect only the "Steady State" fraction.

  • Back Pressure: Install a 40 psi Back Pressure Regulator (BPR) at the outlet to prevent microbubble formation (which scatters light) and allow superheating if necessary.

flow_setup Feed Reagent Feed (Degassed) Pump HPLC Pump (0.1 - 10 mL/min) Feed->Pump Reactor PFA Coil Reactor (Irradiated) Pump->Reactor Laminar Flow BPR Back Pressure Regulator (40 psi) Reactor->BPR Quenched Stream Collection Product Collection BPR->Collection

Figure 2: Schematic of the continuous flow manifold showing the critical Back Pressure Regulator (BPR) placement.

Conclusion & Implementation Strategy

The benchmarking data confirms that for C(sp3)-H alkylation , the flow route is not merely an alternative but a process necessity for scaling.

When to Switch:

  • Discovery Phase (<100 mg): Stick to Batch (Method A) for speed of setup.

  • Development Phase (>1g): Transition to Flow (Method B) immediately. The ROI on the equipment is justified by the 60% reduction in solvent waste (PMI) and the ability to process kg-quantities by simply running the pump longer (Numbering-up vs. Scaling-up).

Final Recommendation: Adopt the flow protocol for any photoredox reaction where the extinction coefficient (


) of the photocatalyst is 

, as these are strictly photon-transport limited.

References

  • FDA Guidance for Industry. (2012). Q11 Development and Manufacture of Drug Substances. U.S. Food and Drug Administration.[2][3] [Link]

  • ACS Green Chemistry Institute. (2023). Process Mass Intensity (PMI) Metric. American Chemical Society. [Link]

  • Elliott, L. D., et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal. [Link]

  • Cambié, D., et al. (2016). Energy-efficient solar photochemistry with Luminescent Solar Concentrator based photomicroreactors. Angewandte Chemie International Edition. [Link]

  • Tucker, J. W., & Stephenson, C. R. (2012). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. The Journal of Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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